Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate typically involves the reaction of bromophenol blue with sodium hydroxide. The reaction is carried out in an aqueous medium, where bromophenol blue is dissolved in water and sodium hydroxide is added to the solution. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production. The final product is then purified through filtration and drying processes to obtain the solid sodium salt .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the bromophenol moiety.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce bromophenol derivatives with higher oxidation states, while substitution reactions may yield compounds with different functional groups replacing the bromine atoms .
Scientific Research Applications
Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator in various chemical reactions and titrations.
Biology: Employed in biological assays to monitor pH changes in cell cultures and biochemical reactions.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in industrial processes that require pH monitoring and control.
Mechanism of Action
The mechanism of action of Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate involves its ability to change color in response to pH changes. The compound exists in different ionic forms depending on the pH of the environment, which results in a visible color change. This property makes it an effective pH indicator. The molecular targets and pathways involved in its mechanism of action are primarily related to its interaction with hydrogen ions (H+) in the solution .
Comparison with Similar Compounds
Similar Compounds
Bromothymol Blue: Another pH indicator with similar properties but different chemical structure.
Phenol Red: A pH indicator used in cell culture media with a different color change range.
Methyl Orange: A pH indicator with a distinct color change range and chemical structure.
Uniqueness
Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate is unique due to its specific color change range and sensitivity to pH changes. Its chemical structure allows for precise monitoring of pH in various scientific and industrial applications, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C19H11Br2NaO5S |
---|---|
Molecular Weight |
534.2 g/mol |
IUPAC Name |
sodium;2-[(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26;/h1-10,22H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
OPPKOKMTIKOIHJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.